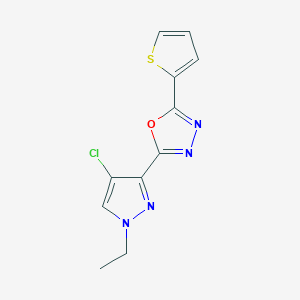
2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Formation of the Thiophene Ring: This can be synthesized by the reaction of a dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions can occur, particularly at the oxadiazole ring, leading to the formation of amines or other reduced products.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution of the chlorine atom can lead to various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of multiple heterocyclic rings can enhance the compound’s ability to interact with biological targets.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects. They can serve as lead compounds in drug discovery programs aimed at developing new treatments for various diseases.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers and dyes. Their unique chemical properties can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
- 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-furyl)-1,3,4-oxadiazole
- 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE lies in its specific combination of heterocyclic rings and substituents. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H9ClN4OS |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
2-(4-chloro-1-ethylpyrazol-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9ClN4OS/c1-2-16-6-7(12)9(15-16)11-14-13-10(17-11)8-4-3-5-18-8/h3-6H,2H2,1H3 |
InChI Key |
DHCORPSMVQVSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















